molecular formula C8H7Br2ClO B8789645 1,3-Dibromo-2-(2-chloroethoxy)benzene

1,3-Dibromo-2-(2-chloroethoxy)benzene

Cat. No.: B8789645
M. Wt: 314.40 g/mol
InChI Key: ZQAOIFYSBQZPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromo-2-(2-chloroethoxy)benzene (CAS RN: 281678-66-8) is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms at the 1- and 3-positions and a 2-chloroethoxy group (-OCH₂CH₂Cl) at the 2-position. This structure confers unique reactivity and physicochemical properties, making it relevant in organic synthesis, pharmaceuticals, and materials science. The compound is synthesized via nucleophilic substitution or etherification reactions, often involving bromophenol derivatives and chloroethylating agents under basic conditions .

Properties

Molecular Formula

C8H7Br2ClO

Molecular Weight

314.40 g/mol

IUPAC Name

1,3-dibromo-2-(2-chloroethoxy)benzene

InChI

InChI=1S/C8H7Br2ClO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5H2

InChI Key

ZQAOIFYSBQZPRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCCl)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Compound Name CAS RN Substituents Key Features Commercial Status
This compound 281678-66-8 Br (1,3), -OCH₂CH₂Cl (2) High halogen density; discontinued product Discontinued
2,4-Dibromo-1-(2-bromoethoxy)benzene Not provided Br (2,4), -OCH₂CH₂Br (1) Bromoethoxy group; synthetic intermediate Academic use
1-Bromo-4-(2-chloroethoxy)benzene 3466-32-8 Br (1), -OCH₂CH₂Cl (4) Mono-bromo derivative; industrial relevance Available
1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene 864642-82-0 Br (1), Cl (3,5), -OCH₂CF₂H (2) Fluorinated ethoxy group; specialized applications Available on request

Key Observations :

Halogen Diversity: The bromine atoms in this compound enhance electrophilic substitution reactivity compared to chlorine or fluorine analogs. For example, 1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene exhibits lower polarity due to fluorine’s electronegativity, affecting solubility in organic solvents .

Applications :

  • This compound : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for drug discovery .
  • 1-Bromo-4-(2-chloroethoxy)benzene : Employed in polymer stabilization and agrochemical synthesis due to its simpler substitution pattern .
  • Fluorinated analogs (e.g., 864642-82-0): Valued in medicinal chemistry for metabolic stability imparted by fluorine .

Regulatory and Environmental Considerations :

  • Compounds with chloroethoxy groups (e.g., bis(2-chloroethoxy)methane) are classified as environmental pollutants due to persistence and toxicity .
  • The U.S. EPA regulates benzene derivatives with chloroethoxy groups under Significant New Use Rules (SNURs), requiring reporting for industrial applications .

Market and Industrial Relevance

Fluorinated derivatives are gaining traction in high-value applications, such as PET imaging agents .

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